molecular formula C29H24O B15241119 1,1,4,4-Tetraphenylpent-2-yn-1-ol

1,1,4,4-Tetraphenylpent-2-yn-1-ol

Katalognummer: B15241119
Molekulargewicht: 388.5 g/mol
InChI-Schlüssel: HDJRSRHDONLMCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1,4,4-Tetraphenylpent-2-yn-1-ol is an organic compound with the molecular formula C29H24O and a molecular weight of 388.5 g/mol It is characterized by the presence of four phenyl groups attached to a pent-2-yn-1-ol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,1,4,4-Tetraphenylpent-2-yn-1-ol can be synthesized through various synthetic routes. One common method involves the reaction of diphenylacetylene with benzophenone in the presence of a strong base such as sodium amide. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

The key to successful industrial production lies in optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

1,1,4,4-Tetraphenylpent-2-yn-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1,1,4,4-Tetraphenylpent-2-yn-1-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,1,4,4-Tetraphenylpent-2-yn-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,1,4,4-Tetraphenylpent-2-yn-1-ol is unique due to its specific combination of phenyl groups and an alkyne moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C29H24O

Molekulargewicht

388.5 g/mol

IUPAC-Name

1,1,4,4-tetraphenylpent-2-yn-1-ol

InChI

InChI=1S/C29H24O/c1-28(24-14-6-2-7-15-24,25-16-8-3-9-17-25)22-23-29(30,26-18-10-4-11-19-26)27-20-12-5-13-21-27/h2-21,30H,1H3

InChI-Schlüssel

HDJRSRHDONLMCI-UHFFFAOYSA-N

Kanonische SMILES

CC(C#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)(C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.